molecular formula C14H17FN2O2 B14672186 Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate CAS No. 37656-46-5

Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate

Cat. No.: B14672186
CAS No.: 37656-46-5
M. Wt: 264.29 g/mol
InChI Key: HDRBLMHQQSVROZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further linked to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine

Uniqueness

Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate is unique due to its specific imine linkage and the presence of the fluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

37656-46-5

Molecular Formula

C14H17FN2O2

Molecular Weight

264.29 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)iminopiperidine-1-carboxylate

InChI

InChI=1S/C14H17FN2O2/c1-2-19-14(18)17-9-7-13(8-10-17)16-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3

InChI Key

HDRBLMHQQSVROZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=NC2=CC=C(C=C2)F)CC1

Origin of Product

United States

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